(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate
Description
This compound (CAS: 463326-74-1) is a chiral tetrafluoroborate salt featuring a fused indeno-triazolo-oxazinium core with a phenyl substituent at the 2-position. Its molecular formula is C₁₈H₁₆BF₄N₃O, with a molecular weight of 393.15 g/mol. It is commercially available in purities up to 98% and in quantities ranging from 50 mg to 1 g .
Properties
IUPAC Name |
(1S,9R)-4-phenyl-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N3O.BF4/c1-2-7-14(8-3-1)21-12-20-17(19-21)11-22-16-10-13-6-4-5-9-15(13)18(16)20;2-1(3,4)5/h1-9,12,16,18H,10-11H2;/q+1;-1/t16-,18+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAPHEJUSIRKAF-CLRXKPRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@@H]2[C@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate (CAS No. 925706-36-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 377.14 g/mol. The compound features a unique bicyclic structure that includes a triazole and oxazine moiety, contributing to its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 377.14 g/mol |
| Solubility | Moderately soluble |
| Log P (XLOGP3) | 5.2 |
| BBB Permeant | Yes |
| CYP Inhibition | CYP1A2 (Yes), CYP2C19 (Yes) |
Anticancer Activity
Recent studies have indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing the triazole core have shown promising results against various cancer cell lines:
- A549 (lung cancer) : IC50 = 0.20 μM
- MCF-7 (breast cancer) : IC50 = 1.25 μM
- HeLa (cervical cancer) : IC50 = 1.03 μM
These values suggest that the compound may possess selective cytotoxicity towards cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the inhibition of specific kinases such as PI3K and mTOR plays a crucial role in its anticancer activity. The ability to inhibit these pathways can lead to reduced cell growth and increased apoptosis in malignant cells .
Other Biological Activities
In addition to anticancer properties, the compound has been studied for its potential neuroprotective effects due to its ability to cross the blood-brain barrier (BBB). This characteristic suggests possible applications in treating neurodegenerative diseases .
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers investigated the anticancer efficacy of various triazole derivatives, including those structurally related to our compound. The study highlighted that certain derivatives exhibited significant growth inhibition in multiple cancer cell lines with IC50 values ranging from 0.002 μM to 15.83 μM across different types of cancers .
Study 2: Pharmacokinetics
Pharmacokinetic studies have shown that the compound is a substrate for P-glycoprotein (P-gp), indicating that it may influence drug absorption and distribution within the body. Notably, it has been classified as having high gastrointestinal absorption potential .
Study 3: Inhibition of CYP Enzymes
The compound has been identified as an inhibitor of CYP1A2 and CYP2C19 enzymes, which are critical in drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by these enzymes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural differences:
Physicochemical Properties
- Lipophilicity : The pentafluorophenyl analog (logP ~3.2) exhibits higher lipophilicity than the phenyl parent compound (logP ~2.1) due to fluorine substitution, enhancing membrane permeability .
- Solubility : The 4-methoxyphenyl derivative shows improved aqueous solubility (≈15 mg/mL in DMSO) compared to the phenyl analog (≈8 mg/mL) due to the polar methoxy group .
- Thermal Stability : Mesityl-substituted analogs (e.g., CAS 1061311-82-7) demonstrate stability up to 200°C, attributed to steric protection of the triazolo-oxazinium core .
Key Research Findings
- Substituent-Driven Activity : Electron-withdrawing groups (e.g., pentafluorophenyl) enhance metabolic stability but may reduce catalytic efficacy in certain reactions .
- Steric Effects : Bulky substituents like mesityl improve thermal stability but limit substrate access in catalytic applications .
- Biological Relevance : Chlorinated derivatives (e.g., 2,4,6-trichlorophenyl) show promise in antimicrobial studies, though toxicity profiles remain uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
